molecular formula C29H26N4O4S B2642009 N-(2-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034584-25-1

N-(2-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2642009
CAS No.: 2034584-25-1
M. Wt: 526.61
InChI Key: KBKIGVJNZZYAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H26N4O4S and its molecular weight is 526.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnagenone and khellinone, including those similar in structure to the specified compound, have been synthesized for their potential analgesic and anti-inflammatory activities. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some displaying high selectivity and potency in COX-2 inhibition, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer Agents : The design and synthesis of certain acetamide derivatives have been explored for their in vitro cytotoxic activities against cancer cell lines. Aryloxy groups attached to the pyrimidine ring in these compounds have shown appreciable growth inhibition in several cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

  • Antimicrobial Activity : Rhodanine-3-acetic acid derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These derivatives have demonstrated activity against mycobacteria, including Mycobacterium tuberculosis, with some showing promising MIC values. This suggests potential applications in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

  • Neuropharmacological Activities : Compounds with structures akin to the specified acetamide have been synthesized and tested for their antinociceptive (pain-relieving) effects, revealing significant activities in hot-plate and acetic-acid-induced writhing tests in mice, without exhibiting sedative or myorelaxant effects. These findings suggest potential applications in pain management (Mai, D. Santo, Massa, Artico, Pantaleoni, Giorgi, Coppolino, & Barracchini, 1995).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4S/c1-36-22-14-12-21(13-15-22)33-28(35)27-26(23(17-31-27)19-8-4-3-5-9-19)32-29(33)38-18-25(34)30-16-20-10-6-7-11-24(20)37-2/h3-15,17,31H,16,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKIGVJNZZYAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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